Autogramin-2 was discovered through a forward chemical genetic approach aimed at identifying novel modulators of autophagy. This compound belongs to a class of molecules termed "autogramins," which have been shown to influence lipid transfer processes within cells. The identification of autogramins arose from high-content phenotypic screening that highlighted their ability to modulate cholesterol dynamics in relation to autophagy .
The synthesis of Autogramin-2 involves several key steps. Initial synthetic schemes utilize various intermediates, including compound 55, which undergoes transformations involving reagents such as Ts-Cl and KOH. The process typically includes purification steps such as gel filtration chromatography and high-performance liquid chromatography (HPLC) to isolate the final product .
In experimental setups, Autogramin-2 is often incubated with GRAMD1A under controlled conditions (e.g., specific buffer compositions and temperatures) to assess its binding affinity and functional impact on cholesterol transfer . The technical details of these methods include precise measurements of concentration, incubation times, and analytical techniques like mass spectrometry for verification of compound identity and purity.
Autogramin-2 primarily functions through competitive inhibition, where it binds to the StART domain of GRAMD1A, preventing cholesterol from associating with this site. This interaction alters the normal lipid transfer processes within cells. Experimental assays often utilize techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) to elucidate binding dynamics and confirm the specificity of Autogramin-2 for GRAMD1A over other homologs .
The chemical reactions involving Autogramin-2 can be monitored through various biochemical assays that measure changes in cholesterol levels within cellular compartments, particularly during starvation-induced autophagy .
The mechanism by which Autogramin-2 exerts its effects is centered on its ability to inhibit cholesterol transfer mediated by GRAMD1A. By blocking this transfer, Autogramin-2 disrupts the lipid composition necessary for autophagosome formation. This inhibition leads to reduced accumulation of cholesterol at phagophores and autophagosomes during starvation conditions, ultimately impairing the autophagic process .
Data from studies indicate that GRAMD1A is crucial for maintaining cholesterol homeostasis during autophagy. Knockdown experiments further demonstrate that loss of GRAMD1A function significantly decreases the formation of LC3 puncta, a marker for autophagosome development .
While specific physical properties such as melting point or solubility are not extensively documented for Autogramin-2, it is characterized by its chemical stability under physiological conditions relevant for biological assays. The compound's activity is typically assessed in vitro using cell lines or purified proteins under defined experimental conditions.
Chemical analyses often focus on its interaction with GRAMD1A and how structural variations impact binding affinity and biological activity .
Autogramin-2 has significant implications in scientific research, particularly in studies related to lipid metabolism and autophagy. Its ability to inhibit cholesterol transfer makes it a valuable tool for investigating the roles of lipids in cellular processes such as membrane dynamics, signaling pathways, and disease mechanisms associated with dysregulated autophagy.
Research utilizing Autogramin-2 has potential applications in understanding diseases linked to cholesterol metabolism, including neurodegenerative disorders and cancer, where altered autophagic processes play a critical role .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: